Fondaparanux sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fondaparinux sodium is a synthetic anticoagulant that is used to prevent and treat venous thromboembolic events, such as deep vein thrombosis and pulmonary embolism . It is a selective inhibitor of factor Xa, which plays a crucial role in the blood coagulation cascade . Fondaparinux sodium is chemically related to low molecular weight heparins but has a unique pentasaccharide structure .
Preparation Methods
Fondaparinux sodium is synthesized from chirally pure sugars (mono- and di-saccharides) through a series of coupling, deprotection, and functionalization reactions . The preparation method involves weighing the raw and auxiliary materials, dissolving them in water for injection, adjusting the pH, filtering the solution, and sterilizing it . This method ensures high purity, stability, and sterility, making it suitable for industrial production .
Chemical Reactions Analysis
Fondaparinux sodium undergoes various chemical reactions, including binding with antithrombin III to inhibit factor Xa . It does not undergo significant oxidation, reduction, or substitution reactions under normal physiological conditions . The major product formed from its interaction with antithrombin III is the inhibition of thrombin formation, which prevents blood clotting .
Scientific Research Applications
Fondaparinux sodium has a wide range of scientific research applications. It is used in the prevention and treatment of venous thromboembolic events in patients undergoing orthopedic and abdominal surgeries . It is also used in the management of acute coronary syndromes, such as unstable angina and myocardial infarction . Additionally, fondaparinux sodium has been explored for its potential use in treating vaccine-induced immune thrombotic thrombocytopenia and in pregnant women with heparin-induced thrombocytopenia .
Mechanism of Action
Fondaparinux sodium exerts its effects by selectively binding to antithrombin III, which catalyzes the inhibition of factor Xa . This inhibition prevents the conversion of prothrombin to thrombin, thereby interrupting the blood coagulation cascade . The high affinity binding to antithrombin III ensures that fondaparinux sodium effectively prevents thrombus formation without directly affecting thrombin .
Comparison with Similar Compounds
Fondaparinux sodium is often compared with other anticoagulants, such as rivaroxaban and apixaban . Unlike these direct oral anticoagulants, fondaparinux sodium is administered subcutaneously and has a longer half-life . It is also unique in its selective inhibition of factor Xa without affecting thrombin . Other similar compounds include enoxaparin and nadroparin, which are low molecular weight heparins . Fondaparinux sodium has been shown to reduce major bleeding and improve long-term outcomes compared to these heparins .
Properties
Molecular Formula |
C31H43N3Na10O49S8 |
---|---|
Molecular Weight |
1728.1 g/mol |
IUPAC Name |
decasodium;(2S,3S,4R,5R)-6-[(2R,3R,4R,5R,6R)-6-[(2R,3S,4S,6R)-2-carboxylato-4-hydroxy-6-[(2R,3S,4R,5R,6S)-4-hydroxy-6-methoxy-5-(sulfonatoamino)-2-(sulfonatooxymethyl)oxan-3-yl]oxy-5-sulfonatooxyoxan-3-yl]oxy-5-(sulfonatoamino)-4-sulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-3-(sulfonatoamino)-6-(sulfonatooxymethyl)oxan-2-yl]oxy-4,5-dihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C31H53N3O49S8.10Na/c1-69-27-9(33-85(48,49)50)13(37)17(6(74-27)3-71-88(57,58)59)76-31-22(83-91(66,67)68)16(40)21(24(81-31)26(43)44)79-29-10(34-86(51,52)53)19(82-90(63,64)65)18(7(75-29)4-72-89(60,61)62)77-30-15(39)14(38)20(23(80-30)25(41)42)78-28-8(32-84(45,46)47)12(36)11(35)5(73-28)2-70-87(54,55)56;;;;;;;;;;/h5-24,27-40H,2-4H2,1H3,(H,41,42)(H,43,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68);;;;;;;;;;/q;10*+1/p-10/t5-,6-,7-,8-,9-,10-,11-,12-,13-,14-,15-,16+,17-,18-,19-,20+,21+,22?,23+,24-,27+,28-,29-,30?,31-;;;;;;;;;;/m1........../s1 |
InChI Key |
XEKSTYNIJLDDAZ-ZHPLSYRHSA-D |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COS(=O)(=O)[O-])O[C@H]2C([C@H]([C@@H]([C@@H](O2)C(=O)[O-])O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COS(=O)(=O)[O-])OC4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COS(=O)(=O)[O-])O)O)NS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-])NS(=O)(=O)[O-])O)OS(=O)(=O)[O-])O)NS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
COC1C(C(C(C(O1)COS(=O)(=O)[O-])OC2C(C(C(C(O2)C(=O)[O-])OC3C(C(C(C(O3)COS(=O)(=O)[O-])OC4C(C(C(C(O4)C(=O)[O-])OC5C(C(C(C(O5)COS(=O)(=O)[O-])O)O)NS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-])NS(=O)(=O)[O-])O)OS(=O)(=O)[O-])O)NS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.